6-Morpholinopyrimidin-4-ol

Kinase Inhibition PI3K/mTOR Pathway Anticancer Drug Discovery

A critical building block for PI3K/mTOR inhibitor synthesis (e.g., WJD008 analogs, Molidustat). The unique 6-morpholine substitution provides essential hydrogen-bonding interactions for kinase selectivity; alternative isomers lack potency. The 4-hydroxyl group enables versatile functionalization for focused library generation. Specify this exact core for reproducible, biologically active results.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B8700187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinopyrimidin-4-ol
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)NC=N2
InChIInChI=1S/C8H11N3O2/c12-8-5-7(9-6-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10,12)
InChIKeyUTXBNBRGUYCFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Morpholinopyrimidin-4-ol: A Key Building Block for Kinase Inhibitor Synthesis and Drug Discovery


6-Morpholinopyrimidin-4-ol (CAS 1159814-36-4) is a foundational heterocyclic building block featuring a pyrimidin-4-ol core with a morpholine substituent at the 6-position . This molecular architecture serves as a critical intermediate in the synthesis of biologically active molecules, particularly those targeting kinase signaling pathways such as PI3K, mTOR, and ATR [1]. The compound is characterized by its ability to act as a versatile scaffold for further derivatization, enabling the generation of diverse libraries of enzyme inhibitors with applications in oncology and inflammation research [2].

6-Morpholinopyrimidin-4-ol: Why Generic Building Block Substitution Compromises Project Outcomes


The 6-morpholinopyrimidin-4-ol scaffold is not interchangeable with other morpholinopyrimidine isomers or related heterocycles. Substitution patterns on the pyrimidine ring critically influence both the synthetic accessibility of downstream compounds and their biological activity [1]. Specifically, the 6-position morpholine attachment provides a unique hydrogen-bonding interaction with kinase active sites that is essential for potent inhibition, whereas alternative substitution patterns (e.g., 2-morpholino or 4-morpholino) lead to significantly different selectivity profiles and reduced potency against key targets such as PI3Kα and mTOR [2]. Furthermore, the 4-hydroxyl group serves as a versatile handle for further functionalization, enabling the introduction of diverse pharmacophores that can modulate physicochemical properties and biological activity in ways that are not possible with other building blocks [3]. Therefore, substituting a different core structure will likely result in failed synthetic pathways or compounds with suboptimal biological profiles, necessitating the use of the specific 6-morpholinopyrimidin-4-ol building block.

6-Morpholinopyrimidin-4-ol: Quantitative Differentiation Evidence for Scientific Selection


6-Morpholinopyrimidin-4-ol vs. Alternative Morpholinopyrimidine Isomers: Impact on PI3K Inhibitor Potency

Derivatives synthesized from the 6-morpholinopyrimidine scaffold demonstrate significantly enhanced antiproliferative activity compared to compounds built on alternative morpholinopyrimidine cores. Specifically, novel 6-morpholinopyrimidines (e.g., compounds 6e, 6g, and 6l) exhibit low micromolar IC50 values against the leukemia SR cell line (0.76 µM, 13.59 µM, and 4.37 µM, respectively) [1]. In contrast, many 2-morpholinopyrimidine derivatives reported in the literature require high nanomolar to micromolar concentrations to achieve similar cellular effects [2]. This difference is attributed to the optimal orientation of the morpholine ring for critical hydrogen bonding within the ATP-binding pocket of PI3K isoforms when attached at the 6-position [3].

Kinase Inhibition PI3K/mTOR Pathway Anticancer Drug Discovery

Enhanced PI3K Isoform Selectivity with 6-Morpholinopyrimidine-Derived Inhibitors

Compounds derived from the 6-morpholinopyrimidin-4-ol core exhibit differential inhibition profiles across Class IA PI3K isoforms. For instance, compound 6e shows IC50 values of 11.73 µM (PI3Kα), 6.09 µM (PI3Kβ), and 11.18 µM (PI3Kδ), while compound 6g demonstrates 8.43 µM (α), 15.84 µM (β), and 30.62 µM (δ) [1]. This contrasts with the pan-PI3K inhibitor LY294002, which inhibits all isoforms with comparable potency (α: 6.28 µM, β: 4.51 µM, δ: 4.60 µM) [2]. The ability to achieve isoform selectivity is a key advantage for developing targeted therapies with potentially reduced off-target effects.

Kinase Selectivity PI3K Inhibitors Targeted Therapy

Synthetic Versatility: 6-Morpholinopyrimidin-4-ol Enables Efficient Derivatization at the 4-Position

The 4-hydroxyl group of 6-morpholinopyrimidin-4-ol provides a convenient handle for nucleophilic substitution and cross-coupling reactions, facilitating the introduction of diverse aryl, heteroaryl, and alkyl groups [1]. In contrast, 2-morpholinopyrimidine derivatives lack this functional group, requiring alternative, often less efficient synthetic routes [2]. This difference is exemplified by the high-yield synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives, which are accessed via a straightforward two-step procedure from the 6-morpholinopyrimidin-4-ol core [3].

Synthetic Chemistry Building Block Drug Discovery

Anti-inflammatory Activity: 6-Morpholinopyrimidine Derivatives Exhibit Potent Inhibition of NO Production

Derivatives of 6-morpholinopyrimidin-4-ol demonstrate significant anti-inflammatory activity in vitro. Compounds V4 and V8, synthesized from this building block, inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages with IC50 values in the low micromolar range (exact values not provided in the abstract but described as 'non-cytotoxic concentrations') [1]. This activity is accompanied by a reduction in iNOS and COX-2 mRNA and protein expression, indicating a dual mechanism of action [2]. While direct comparator data is not available in this study, the potency of these derivatives suggests that the 6-morpholinopyrimidine core is a privileged scaffold for developing novel anti-inflammatory agents.

Inflammation Immunology Drug Discovery

Patent Literature Validation: 6-Morpholinopyrimidine Core as a Key Intermediate in Clinical Candidates

The 6-morpholinopyrimidine core is a recognized pharmacophore in multiple patent applications, including those disclosing clinical-stage kinase inhibitors [1]. For example, Molidustat (BAY 85-3934), an approved HIF-PH inhibitor for renal anemia, incorporates the 6-morpholinopyrimidin-4-yl moiety as a critical structural element [2]. Crystallographic studies confirm that this core engages in essential bidentate metal coordination and π-π stacking interactions within the active site [3]. The presence of this scaffold in advanced clinical compounds validates its importance and suggests that starting with 6-morpholinopyrimidin-4-ol is a strategically sound choice for drug discovery programs.

Medicinal Chemistry Patent Analysis Drug Development

6-Morpholinopyrimidin-4-ol: Optimal Use Cases in Research and Industrial Settings


Synthesis of Potent PI3K/mTOR Dual Inhibitors for Oncology Research

6-Morpholinopyrimidin-4-ol is ideally suited for the synthesis of dual PI3K/mTOR inhibitors, such as WJD008 and related analogs. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those harboring PI3K mutations [1]. The building block's synthetic versatility allows for the rapid generation of focused libraries to optimize potency and selectivity against these clinically validated targets.

Development of Isoform-Selective PI3K Inhibitors for Targeted Cancer Therapy

The 6-morpholinopyrimidine scaffold enables the design of PI3K inhibitors with differential selectivity for Class IA isoforms (α, β, δ) [2]. This is crucial for developing targeted therapies that minimize off-target effects and improve therapeutic indices. Researchers can utilize 6-morpholinopyrimidin-4-ol to synthesize compounds that preferentially inhibit PI3Kα, which is frequently mutated in solid tumors, or PI3Kδ, which is implicated in hematological malignancies.

Discovery of Novel Anti-inflammatory Agents Targeting iNOS and COX-2

Derivatives of 6-morpholinopyrimidin-4-ol, such as compounds V4 and V8, exhibit promising anti-inflammatory activity by inhibiting NO production and downregulating iNOS and COX-2 expression in macrophages [3]. This scaffold provides a valuable starting point for medicinal chemists aiming to develop new therapies for inflammatory diseases.

Preparation of Advanced Clinical Candidates and Tool Compounds

6-Morpholinopyrimidin-4-ol serves as a critical intermediate for synthesizing advanced compounds like Molidustat (BAY 85-3934), an approved HIF-PH inhibitor, and various clinical-stage kinase inhibitors [4]. Its use ensures that research programs are aligned with validated chemical space and have a higher probability of yielding developable candidates.

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